![molecular formula C21H27N5O2S B2973348 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione CAS No. 335403-20-8](/img/structure/B2973348.png)

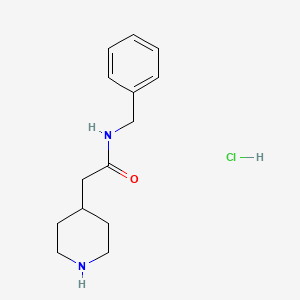

3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

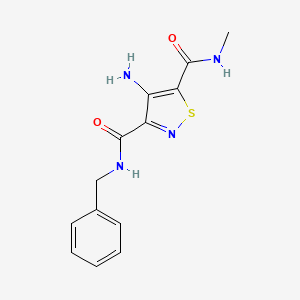

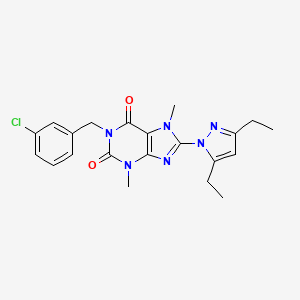

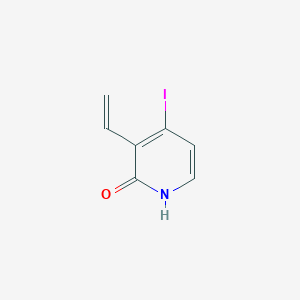

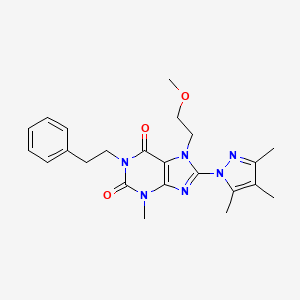

Description

This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions involving the compound, including its reactivity and any products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Neuroprotection and Parkinson's Disease

Neuroprotection in Parkinson's Disease

Several studies investigate neuroprotective strategies against Parkinson's disease, with some compounds showing potential by targeting dopaminergic deficits. For example, caffeine and certain adenosine receptor antagonists have been studied for their protective effects against neurotoxin-induced dopaminergic neuron loss, which is characteristic of Parkinson's disease. This research highlights the potential for compounds targeting adenosine receptors to mitigate Parkinsonian symptoms and suggests a pathway through which similar compounds, possibly including the one of interest, could be explored for neuroprotective effects (Chen et al., 2001).

Pharmacokinetics and Drug Metabolism

Metabolism in Human Studies

Understanding the metabolism and disposition of pharmacologically active compounds is crucial for their development into therapeutic agents. Research on compounds like irinotecan, an anticancer drug, provides insights into how specific compounds are metabolized in humans, including the identification of active metabolites and the role of enzymatic processes in their conversion. These studies inform the design and development of new drugs by elucidating their metabolic pathways, potential for bioactivation, and mechanisms of action or toxicity (Gupta et al., 1994).

Environmental and Occupational Health

Occupational Exposure Assessment

Investigations into the health impacts of exposure to chemicals like dimethyl sulphate highlight the importance of monitoring and assessing occupational exposures to hazardous substances. These studies contribute to our understanding of the routes of exposure, mechanisms of toxicity, and the development of biomarkers for assessing exposure levels. Such research underscores the significance of safety measures and exposure limits to protect workers in various industries (Schettgen et al., 2004).

Antiallergic and Anti-inflammatory Research

Evaluation of Antiallergic Compounds

The study of compounds for their antiallergic effects, such as the evaluation of new H1-receptor antagonists, is pivotal in identifying potential treatments for allergic reactions and inflammation. These investigations can lead to the development of more effective and safer antiallergic medications, offering insights into the mechanisms of allergic responses and how they can be modulated by pharmacological interventions (Ring et al., 1988).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.

properties

IUPAC Name |

3-methyl-7-(2-phenylethyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S/c1-24-18-17(19(27)23-20(24)28)26(13-10-16-8-4-2-5-9-16)21(22-18)29-15-14-25-11-6-3-7-12-25/h2,4-5,8-9H,3,6-7,10-15H2,1H3,(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLMXWVNPPLVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)

![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)

![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)

![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)